![molecular formula C13H19NO3 B14184826 5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid CAS No. 920739-86-2](/img/structure/B14184826.png)
5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid is an organic compound with a complex structure that includes both an amino group and a hydroxybenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with di(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropylamine: A secondary amine with similar structural features but different chemical properties.
2-Hydroxybenzoic Acid:
Uniqueness
5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid is unique due to the presence of both the di(propan-2-yl)amino group and the hydroxybenzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making the compound valuable for various applications.
Eigenschaften
CAS-Nummer |
920739-86-2 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
5-[di(propan-2-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H19NO3/c1-8(2)14(9(3)4)10-5-6-12(15)11(7-10)13(16)17/h5-9,15H,1-4H3,(H,16,17) |
InChI-Schlüssel |
KKDAZKGSLSSFFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CC(=C(C=C1)O)C(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


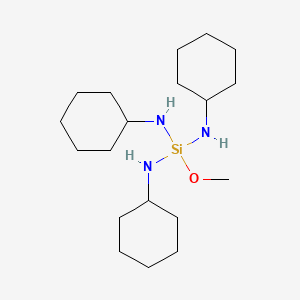
![1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene](/img/structure/B14184750.png)
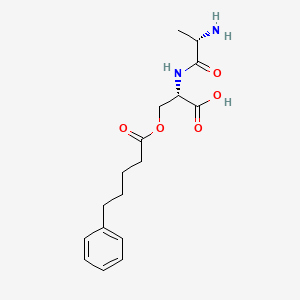
![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)
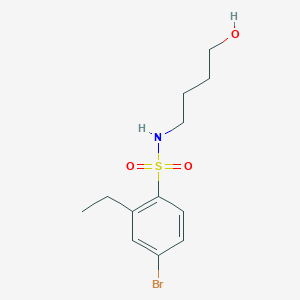

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
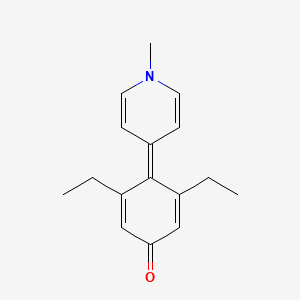
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
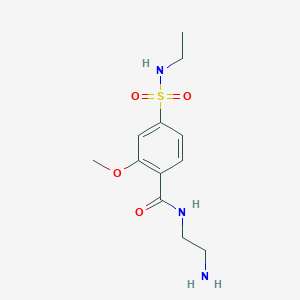
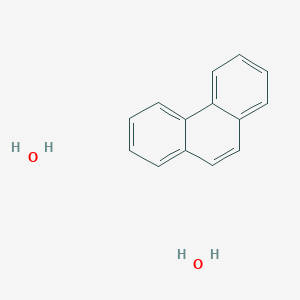
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
